(5R)-3,3,5-trimethylcyclohexan-1-one
Overview
Description
(5R)-3,3,5-trimethylcyclohexan-1-one , also known as pulegone , is a bicyclic ketone compound. It belongs to the class of monoterpenoids and is commonly found in various plant species, including mint and pennyroyal. Pulegone has a characteristic minty aroma and is often used in flavorings, perfumes, and insect repellents.
Synthesis Analysis
The synthesis of pulegone involves several methods, including extraction from natural sources (such as essential oils) and chemical synthesis. One common route is the oxidation of menthone , another natural compound found in mint oils. This oxidation process converts menthone into pulegone.
Molecular Structure Analysis
Pulegone has the following molecular formula: C[sub]10[/sub]H[sub]16[/sub]O . Its structure consists of a cyclohexane ring with three methyl groups (hence the name 3,3,5-trimethylcyclohexan-1-one ). The stereochemistry is specified as (5R) , indicating the configuration of the chiral center at position 5.
Chemical Reactions Analysis
Pulegone can undergo various chemical reactions, including:
- Oxidation : Pulegone can be further oxidized to form menthofuran , which is also found in mint oils.
- Reduction : Reduction of pulegone yields menthol , a well-known compound with cooling properties.
- Isomerization : Under certain conditions, pulegone can isomerize to form isopulegone .
Physical And Chemical Properties Analysis
- Physical State : Pulegone is a colorless to pale yellow liquid at room temperature.
- Odor : It has a characteristic minty odor.
- Boiling Point : Pulegone boils at approximately 224°C .
- Solubility : It is soluble in organic solvents (e.g., ethanol, ether) but sparingly soluble in water.
Scientific Research Applications
Stereocontrol in Synthesis
Stereocontrol is a crucial aspect of chemical synthesis, especially in creating compounds with specific stereogenic centers. For example, the research by Fleming, Maiti, and Ramarao (2003) demonstrates the stereocontrol of 1,5-related stereocenters using an intermediate silyl group, highlighting the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic center. This work is significant for understanding the stereochemical outcomes in the synthesis of complex molecules, potentially including derivatives of (5R)-3,3,5-trimethylcyclohexan-1-one (Fleming, Maiti, & Ramarao, 2003).
Catalytic Hydrogenation
The catalytic hydrogenation process is vital in industrial chemistry for producing various chemicals. An experimental study by Ray and Carr (1995) on the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in a simulated countercurrent moving-bed chromatographic reactor showcases the efficiency and effectiveness of this process in achieving high product purity and reactant conversion, which could be relevant for the production of (5R)-3,3,5-trimethylcyclohexan-1-one under similar conditions (Ray & Carr, 1995).
Organosilicon Building Blocks
Organosilicon compounds serve as essential building blocks in organic synthesis, offering unique reactivity and stability. Geyer et al. (2015) discussed the synthesis of Si- and C-functional organosilicon compounds based on 4-silacyclohexan-1-ones, which are valuable for constructing various molecular architectures. This research may provide insights into synthesizing (5R)-3,3,5-trimethylcyclohexan-1-one derivatives with organosilicon functionalities, expanding its utility in synthetic chemistry (Geyer et al., 2015).
Enzymatic Asymmetric Synthesis
Enzymatic synthesis offers a green and efficient approach to producing chiral compounds. Wada et al. (2003) demonstrated the enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione using a two-step enzymatic reduction. This method highlights the potential for using biocatalysis to synthesize (5R)-3,3,5-trimethylcyclohexan-1-one and its derivatives with high stereocontrol and environmental friendliness (Wada et al., 2003).
Safety And Hazards
- Toxicity : Pulegone can be toxic if ingested in large quantities. It is metabolized in the liver to form hepatotoxic intermediates.
- Pregnancy : Pregnant individuals should avoid exposure to pulegone, as it may cause uterine contractions.
- Environmental Impact : Pulegone is toxic to aquatic organisms and should be handled with care.
Future Directions
Research on pulegone continues to explore its potential applications, safety profiles, and environmental impact. Future studies may focus on optimizing its synthesis, understanding its pharmacological effects, and developing safer alternatives for insect repellency.
properties
IUPAC Name |
(5R)-3,3,5-trimethylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349029 | |
Record name | (R)-3,3,5-trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-3,3,5-trimethylcyclohexan-1-one | |
CAS RN |
33496-82-1 | |
Record name | (R)-3,3,5-trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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